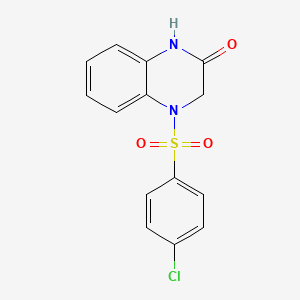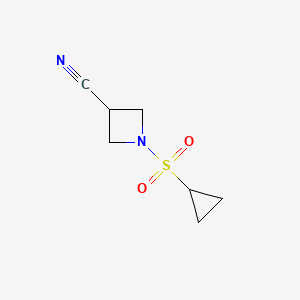
1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile is a compound that likely contains a cyclopropane moiety, a sulfonyl functional group, and an azetidine ring with a nitrile substituent. The cyclopropane and azetidine rings are small, three-membered rings that introduce significant ring strain, which can contribute to the reactivity of the compound. The sulfonyl group is a common substituent in medicinal chemistry due to its polar character and ability to engage in hydrogen bonding.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods, including cycloaddition reactions. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been developed to synthesize highly functionalized triazinines, which can be further converted to azetidines through thermolysis . This method could potentially be adapted for the synthesis of 1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile would be characterized by the presence of a strained cyclopropane ring, which is known for its inherent ring strain and reactivity. The azetidine ring, another three-membered ring structure, would also contribute to the molecule's reactivity and potentially its biological activity. The nitrile group would add to the molecule's polarity and could affect its interaction with biological targets.
Chemical Reactions Analysis
Compounds containing cyclopropane and azetidine rings are known to participate in a variety of chemical reactions, often facilitated by the ring strain present in these small rings. The cyclopropane moiety, in particular, can undergo ring-opening reactions, which can be a key step in the biosynthesis of natural products with antibiotic and antitumor properties . The azetidine ring can also be involved in ring-opening polymerization reactions, as demonstrated by the polymerization of 1-β-cyanoethylazetidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile would be influenced by its functional groups. The cyclopropane and azetidine rings would contribute to the compound's reactivity due to ring strain. The sulfonyl group would increase the compound's polarity and solubility in polar solvents, while the nitrile group would add to the molecule's dipole moment and potentially its boiling point. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Enzymatic Chemistry and Bioactive Compounds
Cyclopropane, epoxide, and aziridine groups are integral in a wide range of natural products with antibiotic, antitumor, antineoplastic, and antiviral activities. The inherent ring strain in these three-membered rings often accounts for their biological activities, serving as potent alkylation agents in DNA interactions. This understanding helps in exploring the biosynthesis of such compounds, aiming to harness their therapeutic potentials and utilize them as mechanistic probes in enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).
Synthetic Chemistry
The synthesis and reactions of functionalized cyclopropane and aziridine derivatives reveal their versatility in creating a plethora of compounds with potential biological significance. Techniques like formal [3 + 3] cycloaddition of cyclopropane diesters with azides, enabling the synthesis of azetidines, highlight the methodological advancements in accessing structurally complex and functionalized molecules (Zhang et al., 2014).
Polymerization
The ring-opening polymerization of azetidine derivatives demonstrates their application in polymer science, leading to the development of new materials with unique properties. Such studies not only contribute to the fundamental understanding of polymerization mechanisms but also open pathways for creating innovative materials (Hashimoto, Yamashita, & Hino, 1977).
Catalysis
Catalytic reactions involving cyclopropanes and azetidines have been explored for the synthesis of polysubstituted azetidines and tetrahydroquinolines, underscoring the strategic significance of these small rings in constructing complex molecular architectures. Such catalytic strategies enhance the efficiency and selectivity of synthetic processes, facilitating the production of compounds with desired functional groups (Han, Zhang, Xu, & Luo, 2016).
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research directions may focus on further exploring the synthesis, reactivity, and application of azetidines .
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonylazetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPEFINHUFGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

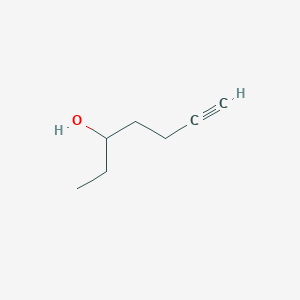
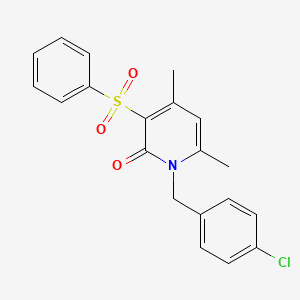
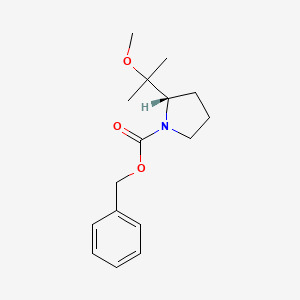

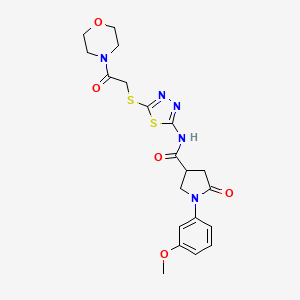

![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)
